N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide
Description
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[310]hexane-6-carboxamide is a compound that features a unique combination of a bicyclo[310]hexane ring and an oxadiazole moiety
Properties
IUPAC Name |
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-11-15-10(16-18-11)6-7-14-13(17)12-8-4-3-5-9(8)12/h8-9,12H,2-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWICACIPODKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CCNC(=O)C2C3C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the bicyclo[3.1.0]hexane moiety. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under basic conditions to form the oxadiazole ring . The bicyclo[3.1.0]hexane moiety can be introduced through a subsequent cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Agriculture: It has been studied for its nematicidal activity, showing effectiveness against plant-parasitic nematodes.
Materials Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. For instance, in nematicidal applications, the compound inhibits succinate dehydrogenase, disrupting the energy metabolism of nematodes . Molecular docking studies have shown that the compound binds effectively to the active site of the enzyme, leading to its inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound shares the oxadiazole moiety but differs in the attached functional groups and overall structure.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another oxadiazole derivative with different substituents and applications.
Uniqueness
N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]bicyclo[310]hexane-6-carboxamide is unique due to its combination of the bicyclo[310]hexane ring and the oxadiazole moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
